molecular formula C12H7ClN4O2 B12932781 4-Chloro-3-cyano-N-(6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 918880-71-4

4-Chloro-3-cyano-N-(6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No.: B12932781
CAS No.: 918880-71-4
M. Wt: 274.66 g/mol
InChI Key: SVOGCCDXZOJRMK-UHFFFAOYSA-N
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Description

4-Chloro-3-cyano-N-(6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro, cyano, and oxo group attached to a benzamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-cyano-N-(6-oxo-1,6-dihydropyrimidin-5-yl)benzamide typically involves multiple steps. One common method includes the cyclization of o-[(2-cyanovinyl)amino]benzoate in a basic medium such as tBuONa/tBuOH to yield 3-cyano-4-hydroxyquinoline . This intermediate is then further reacted under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyano-N-(6-oxo-1,6-dihydropyrimidin-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-Chloro-3-cyano-N-(6-oxo-1,6-dihydropyrimidin-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Chloro-3-cyano-N-(6-oxo-1,6-dihydropyrimidin-5-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Chloro-3-cyano-N-(6-oxo-1,6-dihydropyrimidin-5-yl)benzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

918880-71-4

Molecular Formula

C12H7ClN4O2

Molecular Weight

274.66 g/mol

IUPAC Name

4-chloro-3-cyano-N-(6-oxo-1H-pyrimidin-5-yl)benzamide

InChI

InChI=1S/C12H7ClN4O2/c13-9-2-1-7(3-8(9)4-14)11(18)17-10-5-15-6-16-12(10)19/h1-3,5-6H,(H,17,18)(H,15,16,19)

InChI Key

SVOGCCDXZOJRMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CN=CNC2=O)C#N)Cl

Origin of Product

United States

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